3-(2-Hydroxyethyl)benzaldehyde
Overview
Description
3-(2-Hydroxyethyl)benzaldehyde is an organic compound with the molecular formula C9H10O2 It consists of a benzene ring substituted with a hydroxyethyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Hydroxyethyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with ethylene oxide in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3-(2-Hydroxyethyl)benzoic acid.
Reduction: 3-(2-Hydroxyethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-(2-Hydroxyethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of polymers and resins, where it imparts specific properties to the final product
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular macromolecules, such as proteins and nucleic acids, through its aldehyde group. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The hydroxyethyl group can also participate in hydrogen bonding, influencing the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
3-Hydroxybenzaldehyde: Contains a hydroxyl group directly attached to the benzene ring, leading to different reactivity patterns.
2-Hydroxyethylbenzene: Lacks the aldehyde group, limiting its applications in organic synthesis
Uniqueness
3-(2-Hydroxyethyl)benzaldehyde is unique due to the presence of both the hydroxyethyl and aldehyde groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
3-(2-hydroxyethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6-7,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEPFOQVDPRWCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593650 | |
Record name | 3-(2-Hydroxyethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212914-87-9 | |
Record name | 3-(2-Hydroxyethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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